H-D-Phe(4-CN)-OH

Peptide therapeutics Receptor binding Structure-activity relationship

Secure your supply of (2R)-2-Amino-3-(4-cyanophenyl)propanoic acid (CAS 263396-44-7), a chiral, non-proteinogenic amino acid. Its defined (2R) configuration is critical for synthesizing diastereomeric peptides with enhanced proteolytic stability, a property unattainable with the L-form or racemate. This cyano-substituted phenylalanine serves as a site-specific vibrational and fluorescent reporter for studying protein dynamics, local electric fields, and pH changes, and functions as a FRET donor with tryptophan. Ideal for peptide drug discovery and structural biology.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 263396-44-7
Cat. No. B556552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe(4-CN)-OH
CAS263396-44-7
Synonyms263396-44-7; (R)-2-Amino-3-(4-cyanophenyl)propanoicacid; 4-Cyano-D-Phenylalanine; D-4-Cyanophenylalanine; (2R)-2-amino-3-(4-cyanophenyl)propanoicacid; H-D-Phe(4-CN)-OH; D-4-Cyanophe; AmbotzHAA7570; PubChem13160; PubChem18610; AC1LT3NC; L-4-CN-Phe-OH; (D)-4-Cyanophenylalanine; SCHEMBL838534; CTK8E9381; MolPort-000-002-485; ZINC4240191; MFCD00270364; AM82774; AN-8486; CS14056; AJ-49254; AK117406; KB-38390; SC-10585
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C#N
InChIInChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
InChIKeyKWIPUXXIFQQMKN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Phe(4-CN)-OH (CAS 263396-44-7): D-4-Cyanophenylalanine as a Noncanonical Amino Acid Building Block in Peptide Synthesis and Drug Discovery


H-D-Phe(4-CN)-OH (D-4-cyanophenylalanine, CAS 263396-44-7) is a D-configuration nonproteinogenic aromatic amino acid derivative with molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.2 g/mol, characterized by a para-cyano (-CN) substituent on the phenylalanine side chain . This compound serves as a specialty building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, where the electron-withdrawing nitrile group confers distinct physicochemical properties compared to natural L-phenylalanine or unsubstituted D-phenylalanine . The cyano functionality enables both electronic modulation of peptide backbones and participation in downstream chemical transformations, including 1,3-dipolar cycloaddition to form tetrazolyl moieties .

Why H-D-Phe(4-CN)-OH Cannot Be Replaced by Generic D-Phenylalanine or Other Ring-Substituted Phenylalanine Analogs


H-D-Phe(4-CN)-OH occupies a distinct position in the phenylalanine analog landscape that precludes simple substitution. The para-cyano group introduces a unique combination of electron-withdrawing character (Hammett σₚ ≈ 0.66) and a vibrational chromophore absent in halogenated (e.g., 4-Cl, 4-F), alkylated (4-Me), or unsubstituted phenylalanine variants [1]. The D-stereochemistry further distinguishes it from its L-enantiomer (CAS 167479-78-9, MFCD00270363), which exhibits different incorporation kinetics in biological systems and distinct susceptibility to enzymatic degradation . While other para-substituted D-phenylalanine analogs exist (e.g., D-Phe(4-F)-OH, D-Phe(4-Cl)-OH, D-Phe(4-NO₂)-OH), each substituent imposes different steric and electronic constraints that alter peptide conformation, receptor binding affinity, and metabolic stability in non-interchangeable ways. Procurement decisions based solely on the phenylalanine core without accounting for the specific para-substituent and stereochemical configuration will yield peptides with divergent pharmacological and biophysical properties.

Quantitative Differentiation Evidence for H-D-Phe(4-CN)-OH: Comparative Binding Affinity, Spectroscopic Utility, and Synthetic Versatility


Comparative Binding Affinity of 4-Cyano-Phenylalanine vs. 11 Other Phenylalanine Analogs in CLRFT Peptide System

In a direct head-to-head comparison of 12 phenylalanine analogs incorporated into the CLRFT peptide sequence and evaluated for binding to CMG2₃₈–₂₁₈ receptor, the 4-cyano-phenylalanine analog exhibited a Kd of 61.4 ± 8.0 µM [1]. This binding affinity is approximately 2-fold weaker than the D-phenylalanine analog (Kd = 31.0 ± 2.9 µM), 4.4-fold weaker than the most potent 4-chloro analog (Kd = 14.0 ± 3.2 µM), but 1.2-fold stronger than the 4-fluoro analog (Kd = 49.9 ± 7.1 µM) and 1.7-fold stronger than the 4-nitro analog (Kd = 36.2 ± 5.5 µM). Notably, the 4-benzoyl analog exhibited no detectable binding, while tyrosine (Kd = 91.9 ± 9.5 µM) and 3-nitro-tyrosine (Kd = 112.0 ± 13.4 µM) showed substantially weaker affinity. The 4-cyano substitution thus occupies an intermediate affinity tier that may be optimal for applications requiring balanced receptor engagement without excessive potency-driven off-target effects.

Peptide therapeutics Receptor binding Structure-activity relationship Non-natural amino acid screening

4-Cyanophenylalanine as a Vibrational Spectroscopic Probe: Unique νC≡N Stretching Band in the Biological Silent Region

The para-cyano group in 4-cyanophenylalanine (PheCN) generates a νC≡N stretching mode in the vibrational spectrum at approximately 2230 cm⁻¹, a region devoid of any absorption bands from canonical amino acids, peptides, or common buffer components (the 'biological silent region') [1]. This spectral isolation provides a detection specificity that is unavailable with halogenated (e.g., 4-F, 4-Cl), alkylated (4-Me), or unsubstituted phenylalanine analogs, whose vibrational modes overlap with endogenous protein signals. Resonance Raman excitation at 229-244 nm enhances the PheCN νC≡N signal, achieving a detection limit of ~10 µM—approximately 100-fold lower concentration than required for IR-based detection of the same probe [1]. The νC≡N wavenumber shifts by 8 cm⁻¹ when the solvent environment changes from H₂O to THF, demonstrating quantifiable environmental sensitivity that enables site-specific interrogation of local polarity, hydrogen bonding, and electrostatic fields within proteins [1]. This property has been validated in metalloprotein systems, where 4-cyanophenylalanine functions as an infrared spectroscopic probe for iron-sulfur cluster redox state determination [2].

Protein structure Vibrational spectroscopy Resonance Raman Infrared probe Biophysical chemistry

4-Cyanophenylalanine as a Fluorescence Probe for FRET-Based Distance Measurements in Peptides

4-Cyanophenylalanine (PheCN) functions as a fluorescence chromophore with molar absorptivity and quantum yield comparable to the canonical fluorophores tyrosine and tryptophan [1]. This property enables its use in Förster resonance energy transfer (FRET) pairs with either tryptophan or a second PheCN moiety for distance measurements in peptide structure determination [1]. Unlike 4-fluoro-, 4-chloro-, or 4-methyl-phenylalanine analogs, which lack intrinsic fluorescence suitable for FRET applications, the cyano group confers detectable emission that is responsive to local solvent environment, hydrogen bonding, and pH (via photoinduced electron transfer from deprotonated amines in basic conditions) [1]. The 2-cyano and 3-cyano isomers share comparable photophysical properties and can be used interchangeably or in tandem with 4-cyanophenylalanine within a single peptide chain, providing orthogonal distance constraints unavailable with other para-substituted phenylalanine derivatives [1].

FRET Fluorescence spectroscopy Peptide conformation Protein dynamics Bioconjugation

Chemical Transformability: Cyano Group as a Precursor to Tetrazolyl and Amidine Functionalities

The para-cyano group of 4-cyanophenylalanine serves as a versatile synthetic handle for post-incorporation chemical transformations that are inaccessible to most other para-substituted phenylalanine analogs . Specifically, the nitrile undergoes 1,3-dipolar cycloaddition with trimethyltin azide to yield p-tetrazolylphenylalanine, a reaction not available to 4-fluoro-, 4-chloro-, or 4-methyl-phenylalanine without prior functional group interconversion . Additionally, the cyano group can be reduced to amidine derivatives, producing arginine mimetics for probing guanidinium-binding interactions in biological systems . The cyano functionality also enables participation in copper-catalyzed or strain-promoted click chemistry after conversion to azide, providing a pathway for bioconjugation and fluorescent tagging [1]. In contrast, halogenated analogs (4-F, 4-Cl) are chemically inert under typical peptide-compatible conditions and offer no comparable post-synthetic diversification opportunities without harsh reaction conditions incompatible with sensitive peptide substrates.

Bioorthogonal chemistry Click chemistry Peptide modification Arginine mimetics Post-synthetic diversification

D-Stereochemistry: Resistance to Proteolytic Degradation vs. L-Enantiomer

H-D-Phe(4-CN)-OH (CAS 263396-44-7, MFCD00270364) incorporates D-stereochemistry at the α-carbon, in contrast to its L-enantiomer L-Phe(4-CN)-OH (CAS 167479-78-9, MFCD00270363) . D-amino acids in peptide sequences confer resistance to proteolytic degradation by mammalian proteases, which have evolved to recognize and cleave L-amino acid-containing peptide bonds [1]. This stereochemical distinction has direct procurement implications: peptides incorporating D-4-cyanophenylalanine exhibit extended in vivo half-lives compared to their L-enantiomer counterparts, a property leveraged in the design of metabolically stable therapeutic peptides and peptide-based probes [1]. The D-configuration also alters backbone conformation and side-chain orientation, potentially modifying receptor binding geometry and pharmacological profile relative to L-enantiomer-containing peptides [2]. The commercial availability of both enantiomers from distinct synthetic routes (transaminase-mediated for D-amino acids vs. alternative methods for L-amino acids) further distinguishes them as separate procurement entities with different cost structures and supply chain considerations [2].

Peptide stability Protease resistance D-amino acids Pharmacokinetics Therapeutic peptides

Purity Specifications Across Commercial Suppliers: Benchmarking 98% (HPLC) as Minimum Quality Standard

Commercial H-D-Phe(4-CN)-OH is consistently specified at ≥98% purity by HPLC across multiple reputable suppliers, including AKSci (98% minimum, HPLC), AbMole (>98.0%), Bidepharm (98% with NMR/HPLC/GC batch QC), and CoolPharm (98.00%) [1]. This 98% threshold represents the industry standard for research-grade unnatural amino acids intended for solid-phase peptide synthesis, where lower purity (<95%) can result in truncated sequences, deletion peptides, and purification complications. Physical characterization confirms the compound as a solid at ambient temperature, with storage recommendations of -20°C for long-term stability (3 years for powder, 6 months at -80°C in solution, 1 month at -20°C in solution) . Solubility is slight in water, with LogP of 0.55 and LogD (pH 7.4) of -1.95, indicating moderate hydrophilicity distinct from more lipophilic analogs like 4-chloro- or 4-methyl-phenylalanine . Procurement decision-making should prioritize suppliers providing batch-specific certificates of analysis (CoA) with HPLC chromatograms, NMR spectra, and MS data to verify the 98% purity claim and confirm the absence of L-enantiomer contamination.

Quality control Peptide synthesis Procurement HPLC purity Analytical specifications

Procurement-Relevant Application Scenarios for H-D-Phe(4-CN)-OH: Where D-4-Cyanophenylalanine Demonstrates Differentiated Value


Peptide Lead Optimization Requiring Intermediate Binding Affinity Tuning

Based on the direct comparative binding affinity data from the CLRFT peptide analog screen [1], H-D-Phe(4-CN)-OH is indicated for structure-activity relationship (SAR) campaigns where intermediate receptor affinity (Kd ≈ 61 µM) is desired. This compound occupies a binding tier between the higher-affinity 4-chloro analog (Kd = 14 µM) and lower-affinity tyrosine analog (Kd = 92 µM), offering a balanced potency profile that may minimize off-target effects while maintaining target engagement. Researchers optimizing peptide leads for CMG2-related pathways or analogous receptor systems should select D-4-cyanophenylalanine when SAR data indicate that halogenated analogs exhibit excessive potency or when the cyano group's electronic properties (Hammett σₚ ≈ 0.66) are required for downstream functional modulation.

Site-Specific Protein Structural Probing Using Vibrational Spectroscopy

For structural biology applications requiring residue-specific environmental interrogation, H-D-Phe(4-CN)-OH enables vibrational spectroscopy via its νC≡N stretching band in the biological silent region (~2230 cm⁻¹) [2]. Unlike halogenated or alkylated phenylalanine analogs, 4-cyanophenylalanine provides a unique spectroscopic handle with resonance Raman detection limits of ~10 µM—approximately 100-fold more sensitive than IR detection [2]. This property has been validated in metalloprotein systems for redox state determination of iron-sulfur clusters [3]. Procurement of D-4-cyanophenylalanine is essential for researchers employing site-specific unnatural amino acid mutagenesis combined with resonance Raman, IR, or FRET-based structural interrogation of protein dynamics, folding, and ligand-binding events.

Metabolically Stabilized Therapeutic Peptide Design Requiring D-Amino Acid Incorporation

The D-stereochemistry of H-D-Phe(4-CN)-OH confers resistance to proteolytic degradation by endogenous mammalian proteases, a well-established property of D-amino acid-containing peptides [4]. For therapeutic peptide development programs targeting indications where extended circulatory half-life is critical (e.g., peptide hormones, antimicrobial peptides, or receptor antagonists), incorporation of D-4-cyanophenylalanine in place of its L-enantiomer provides a stereochemically defined strategy for enhancing metabolic stability. This application scenario is particularly relevant when the para-cyano group's electronic or spectroscopic properties must be retained while simultaneously achieving protease resistance, a combination unavailable from L-4-cyanophenylalanine alone.

Post-Synthetic Peptide Diversification via Cyano Group Transformations

The para-cyano group of H-D-Phe(4-CN)-OH enables post-incorporation chemical transformations under peptide-compatible conditions that are impossible with halogenated or alkylated phenylalanine analogs . Specific transformations include 1,3-dipolar cycloaddition to tetrazolyl moieties (generating p-tetrazolylphenylalanine), reduction to amidine functionalities (arginine mimetics), and conversion to azide for click chemistry bioconjugation . Researchers requiring late-stage diversification of peptide libraries or site-specific bioconjugation without resynthesis of the entire peptide sequence should prioritize H-D-Phe(4-CN)-OH over chemically inert para-substituted alternatives. This scenario is particularly relevant for generating focused peptide libraries from a common precursor or for attaching fluorescent reporters, affinity tags, or cytotoxic payloads to peptide scaffolds.

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